molecular formula C24H24N2O5 B11180374 3,4,5-trimethoxy-N-{4-[methyl(phenyl)carbamoyl]phenyl}benzamide

3,4,5-trimethoxy-N-{4-[methyl(phenyl)carbamoyl]phenyl}benzamide

Cat. No.: B11180374
M. Wt: 420.5 g/mol
InChI Key: JMUCSINXOPHLPD-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-{4-[methyl(phenyl)carbamoyl]phenyl}benzamide is a complex organic compound with the molecular formula C24H25NO5 This compound is characterized by the presence of three methoxy groups attached to a benzene ring, along with a carbamoyl group linked to another benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-{4-[methyl(phenyl)carbamoyl]phenyl}benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of 3,4,5-trimethoxybenzoic acid: This can be achieved through the methylation of gallic acid.

    Conversion to 3,4,5-trimethoxybenzoyl chloride: This is done using thionyl chloride.

    Amidation Reaction: The 3,4,5-trimethoxybenzoyl chloride is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its primary use in research. the general principles of organic synthesis, such as maintaining reaction conditions and using high-purity reagents, are applicable.

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the carbamoyl moiety can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products:

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3,4,5-Trimethoxy-N-{4-[methyl(phenyl)carbamoyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{4-[methyl(phenyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    3,4,5-Trimethoxybenzamide: Similar structure but lacks the carbamoyl group.

    N-{4-[Methyl(phenyl)carbamoyl]phenyl}benzamide: Similar structure but lacks the methoxy groups.

Uniqueness: 3,4,5-Trimethoxy-N-{4-[methyl(phenyl)carbamoyl]phenyl}benzamide is unique due to the combination of methoxy and carbamoyl groups, which confer distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-[methyl(phenyl)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C24H24N2O5/c1-26(19-8-6-5-7-9-19)24(28)16-10-12-18(13-11-16)25-23(27)17-14-20(29-2)22(31-4)21(15-17)30-3/h5-15H,1-4H3,(H,25,27)

InChI Key

JMUCSINXOPHLPD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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